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Abstract

1,3-Dimethyluracil, a methylated derivative of the pyrimidine base uracil, has been a subject
of scientific inquiry for nearly a century. Since its initial synthesis, it has found applications in
diverse fields, from fundamental studies of nucleic acid photochemistry to its role as a key
intermediate in the synthesis of pharmaceuticals. This technical guide provides an in-depth
overview of the discovery, history, chemical properties, synthesis, and biological significance of
1,3-Dimethyluracil. Detailed experimental protocols for its synthesis and characterization are
provided, along with a summary of its quantitative data. Furthermore, its role as a carbonic
anhydrase inhibitor is explored through a detailed signaling pathway diagram.

Discovery and Historical Milestones

The history of 1,3-Dimethyluracil is intrinsically linked to the study of uracil and its derivatives.
While a definitive "discovery" of 1,3-Dimethyluracil as an isolated event is not clearly
documented, its first synthesis can be traced back to the early 20th century.

A pivotal moment in the history of uracil synthesis was the work of David Davidson and Oskar
Baudisch in 1926, published in the Journal of the American Chemical Society.[1] Their work on
the preparation of uracil from urea laid the foundational chemistry for the synthesis of its
derivatives. Although the primary focus was on uracil, this work is widely cited as the basis for
the synthesis of N-alkylated uracils.
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Subsequent decades saw 1,3-Dimethyluracil utilized primarily as a model compound in
photochemical studies of pyrimidines. A notable study in 1957 by Moore and Thomson
investigated the ultraviolet irradiation of aqueous solutions of 1,3-Dimethyluracil, leading to
the formation of 1,3-dimethyl-6-oxy-hydrouracil.

In 1976, a new synthesis of uracil and 1,3-Dimethyluracil was reported by K. Harada and S.
Suzuki, providing an alternative synthetic route.[2]

More recently, the biological activities of 1,3-Dimethyluracil have come into focus. It has been
identified as a metabolite of methylxanthines, such as caffeine and theophylline, and has been
detected in human urine.[3] Furthermore, it has been shown to be an inhibitor of human
carbonic anhydrase | and Il, opening avenues for its investigation in drug development.[4] Its
role as a precursor in the synthesis of the respiratory drug theophylline further underscores its
pharmaceutical relevance.

Physicochemical Properties

1,3-Dimethyluracil is a white crystalline solid with the following properties:

Property Value Reference
Molecular Formula CeHsN20:2 [5]
Molecular Weight 140.14 g/mol [5]
Melting Point 119-122 °C [6]
logP -0.54 [5]
CAS Number 874-14-6 [6]

Synthesis of 1,3-Dimethyluracil

Two key methods for the synthesis of 1,3-Dimethyluracil are outlined below.

N-Methylation of Uracil (Adapted from Davidson and
Baudisch, 1926)
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This method involves the direct methylation of uracil. While the original 1926 paper is not
readily available in its full text, subsequent literature and standard organic chemistry practices
suggest a procedure similar to the following.

Experimental Protocol:

» Dissolution: Suspend uracil (1 equivalent) in a suitable aprotic solvent such as N,N-
dimethylformamide (DMF).

o Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate
(K2CO:3) (2.2 equivalents), portion-wise to the suspension at 0 °C under an inert atmosphere
(e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes to
ensure complete deprotonation of both nitrogen atoms.

o Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as
dimethyl sulfate or methyl iodide (2.2 equivalents), dropwise.

o Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a
suitable organic solvent (e.qg., ethyl acetate). Combine the organic layers, wash with brine,
dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel.
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Caption: Synthetic workflow for the N-methylation of uracil.

Synthesis from Malonic Acid and N,N'-Dimethylurea
(Harada and Suzuki, 1976)

This method provides an alternative route to 1,3-Dimethyluracil.
Experimental Protocol:

The 1976 paper by Harada and Suzuki describes a novel synthesis, the specifics of which

would require accessing the original publication. However, a plausible general approach based

on the condensation of a malonic acid derivative with N,N'-dimethylurea is as follows:

 Activation of Malonic Acid: Malonic acid can be activated, for example, by conversion to
malonyl dichloride using thionyl chloride.

o Condensation: The activated malonic acid derivative is then reacted with N,N'-dimethylurea

in the presence of a base to facilitate the cyclization and formation of the pyrimidine ring.

o Work-up and Purification: Similar to the previous method, the reaction is followed by an
aqueous work-up and purification of the final product.

Biological Significance and Signaling Pathways
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1,3-Dimethyluracil is recognized as an endogenous metabolite and has been shown to exhibit

inhibitory activity against human carbonic anhydrases | and Il (hCA | and hCA Il).[4]

Enzyme Inhibition Constant (Ki)
hCA | 316.2 pM
hCA I 166.4 pM

Data from Giiney M, et al. (2015)

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration
of carbon dioxide to bicarbonate. Inhibition of these enzymes has therapeutic applications in
various conditions, including glaucoma and epilepsy.[7] The mechanism of inhibition by
compounds like 1,3-Dimethyluracil is believed to involve interaction with the zinc ion in the
active site or with the zinc-coordinated water molecule, thereby preventing the catalytic cycle.

[8]
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Caption: Proposed mechanism of carbonic anhydrase inhibition by 1,3-Dimethyluracil.
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Applications in Research and Development

1,3-Dimethyluracil serves as a valuable tool in several areas of scientific research and
pharmaceutical development:

o Pharmaceutical Intermediate: It is a key starting material in the synthesis of various
pharmaceuticals, including theophylline and other xanthine derivatives.

» Biochemical Research: Due to its structural similarity to uracil, it is used in studies of nucleic
acid metabolism and enzyme kinetics.

e Photochemistry: Its well-defined photochemical properties make it a useful model compound
for investigating the effects of UV radiation on DNA and RNA.

Conclusion

From its early synthesis to its current role as a biologically active molecule and pharmaceutical
precursor, 1,3-Dimethyluracil has proven to be a compound of enduring scientific interest. Its
well-characterized physical and chemical properties, coupled with its established synthetic
routes, make it a versatile tool for researchers. The discovery of its inhibitory activity against
carbonic anhydrases suggests potential for the development of novel therapeutic agents.
Further investigation into its biological roles and the development of its derivatives are
promising areas for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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